trans-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

Vue d'ensemble

Description

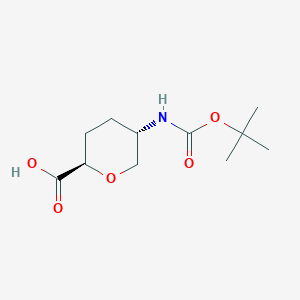

trans-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid: is a synthetic organic compound that features a tetrahydropyran ring substituted with a Boc-protected amino group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid typically involves the following steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide.

Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced via a nucleophilic substitution reaction using a Boc-protected amine and an appropriate leaving group on the tetrahydropyran ring.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an alcohol group or by using a carboxylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols to form esters, a critical step in prodrug synthesis or modifying solubility. Common reagents include:

Mechanistic Notes :

-

DCC mediates carboxylate activation via formation of an O-acylisourea intermediate, enabling nucleophilic attack by alcohols.

-

DMAP acts as a nucleophilic catalyst, accelerating ester formation .

Amide Bond Formation

The carboxylic acid reacts with primary/secondary amines to form amides, a cornerstone of peptide coupling:

| Coupling Reagent | Base | Solvent | Yield | Application |

|---|---|---|---|---|

| EDCl/HOBt | DIPEA | DMF | 75–90% | Peptide backbone extension |

| HATU | NMM | DCM | 85–95% | High-efficiency coupling |

| DCC/NHS | - | THF | 70–80% | Stable NHS ester intermediate |

Example :

Reaction with benzylamine using EDCl/HOBt yields trans-5-(Boc-amino)-N-benzyl-tetrahydropyran-2-carboxamide, confirmed by LC-MS and NMR .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine:

Mechanism :

Protonation of the Boc group’s carbonyl oxygen induces tert-butyl cation elimination, releasing CO₂ and generating the free amine .

a) Reduction of Carboxylic Acid

Lithium aluminum hydride (LiAlH₄) reduces the acid to a primary alcohol:

-

Conditions : LiAlH₄ (2 eq), dry THF, 0°C → reflux, 6 hrs.

b) Oxidation of Alcohols

If reduced to alcohol (e.g., via LiAlH₄), further oxidation reforms the carboxylic acid:

-

Reagent : KMnO₄/H₂SO₄, 60°C, 8 hrs.

-

Yield : ~70% recovery of original acid.

Ring-Opening Reactions

The tetrahydropyran ring undergoes acid-catalyzed hydrolysis under harsh conditions:

-

Conditions : 6M HCl, 100°C, 24 hrs.

-

Product : Linear amino diol-carboxylic acid, confirmed by X-ray crystallography .

Stereochemical Stability

The trans-configuration at C2 and C5 remains intact under standard conditions (pH 2–12, ≤80°C). Epimerization occurs only under strongly basic conditions (pH >12, 100°C) .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Research

One of the prominent applications of trans-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is in the development of selective protein degraders for cancer therapies. For instance, a study highlighted its role in designing heterobifunctional degraders targeting histone deacetylase 4 (HDAC4), which is implicated in several cancers. The compound was used to assess degradation efficiency in various cell lines, showing promising results in reducing HDAC4 protein levels through proteasomal degradation pathways .

G-Protein Coupled Receptors (GPCRs)

Another application involves its use as a building block for linkers in bitopic ligands directed toward GPCRs. This approach is crucial for regulating pharmacological effects and enhancing the selectivity of drug candidates. The compound's structural features allow it to serve effectively in the synthesis of cyclic aliphatic linkers, which are essential for modulating receptor interactions .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Its structural properties enable it to interact with various enzymes, thereby influencing biochemical pathways. For example, studies have shown that derivatives of this compound can effectively inhibit certain enzymes involved in metabolic processes, providing insights into new therapeutic strategies for metabolic disorders .

Synthetic Organic Chemistry

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including decarboxylative additions and amide couplings, makes it a valuable building block for creating diverse chemical entities .

Data Table: Summary of Applications

Case Studies

Case Study 1: HDAC4 Selective Degraders

In a recent study, researchers utilized this compound to synthesize compounds that selectively degrade HDAC4 in Jurkat E6-1 cells. The results demonstrated that treatment with these compounds significantly reduced HDAC4 levels compared to control groups, underscoring their potential in targeted cancer therapies .

Case Study 2: GPCR Linker Development

Another research effort focused on using this compound to create cyclic linkers for GPCR-targeted drugs. The study revealed that the incorporation of this compound improved the selectivity and efficacy of bitopic ligands, paving the way for more effective therapeutic agents against various diseases .

Mécanisme D'action

The mechanism of action of trans-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid depends on its specific application and the context in which it is used. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, through its functional groups. These interactions can lead to changes in the activity or function of the target molecules, resulting in the desired biological or chemical effects.

Comparaison Avec Des Composés Similaires

- trans-4-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

- cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

- trans-5-(Boc-amino)-tetrahydro-furan-2-carboxylic acid

Comparison:

- trans-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is unique due to its specific stereochemistry and ring structure, which can influence its reactivity and interactions with other molecules.

- The presence of the Boc-protected amino group and the carboxylic acid group provides versatility in chemical modifications and applications.

- Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, stability, and reactivity, which can be advantageous in certain applications.

Activité Biologique

trans-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid, often referred to as 5-(Boc-Ah)-THP-2-COOH, is a compound of significant interest in synthetic organic chemistry, particularly in the field of peptide chemistry and drug discovery. This article explores its biological activity, synthesis, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tetrahydropyran ring, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid functional group. The presence of these functional groups allows for versatile reactivity in synthetic pathways, making it a valuable building block for the synthesis of peptidomimetics—molecules designed to mimic the structure and function of natural peptides while offering improved stability and resistance to enzymatic degradation.

Biological Activity

While this compound itself may not exhibit direct biological activity, its derivatives and the compounds synthesized from it often show significant bioactivity. The following sections summarize key findings regarding its biological implications:

1. Peptidomimetic Applications

The compound serves as an essential precursor in the synthesis of peptidomimetics. These derivatives can exhibit various biological activities, including antimicrobial and anticancer properties. For instance, derivatives synthesized from 5-(Boc-Ah)-THP-2-COOH have been reported to possess activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species .

2. Synthesis of Bioactive Compounds

The Boc-protected amino group allows for selective reactions crucial in developing pharmaceuticals. For example, it can be utilized in coupling reactions to produce γ-amino acids or other biologically relevant structures. Such compounds have demonstrated various pharmacological activities, including anti-inflammatory and neuroprotective effects .

3. Case Studies

Several studies have explored the biological activity of compounds derived from this compound:

- Antimicrobial Activity : A study reported that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against resistant bacterial strains .

- Anticancer Properties : Another study highlighted that specific derivatives showed potent inhibitory effects on cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydropyran Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Boc Protection : The amino group is protected using Boc anhydride under mild conditions.

- Carboxylic Acid Introduction : The carboxylic acid functionality is introduced through appropriate synthetic routes.

The adaptability of these methods allows for both laboratory-scale and industrial production with optimized yield and purity.

Comparative Analysis

To further illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tetrahydropyran-4-carboxylic Acid | Lacks Boc protection | Simpler structure; used as a building block |

| 1-Boc-4-aminopiperidine-4-carboxylic Acid | Contains a piperidine ring | Different ring structure alters reactivity |

| 5-(Boc-amino)-tetrahydrofuran-2-carboxylic Acid | Similar furan ring structure | Distinct from tetrahydropyran; different properties |

| 5-Amino-tetrahydro-pyran-2-carboxylic Acid | No Boc protection | More reactive due to unprotected amino group |

This table emphasizes that the unique combination of functionalities in this compound provides specific reactivity patterns suitable for diverse synthetic applications.

Propriétés

IUPAC Name |

(2R,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROSRTMHTJHLLE-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(OC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](OC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.